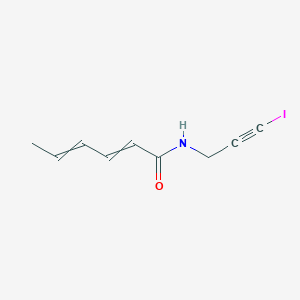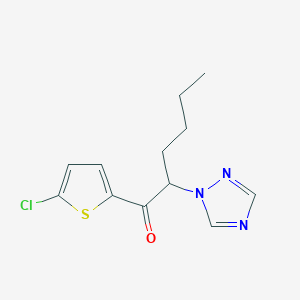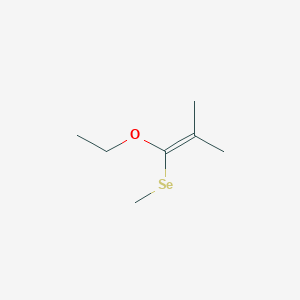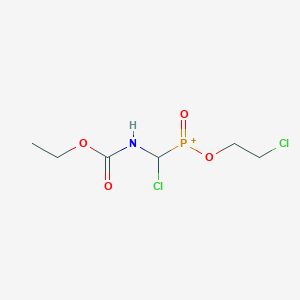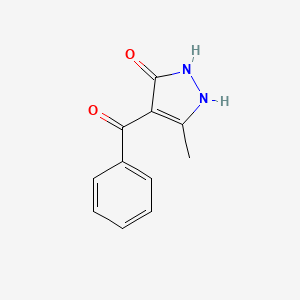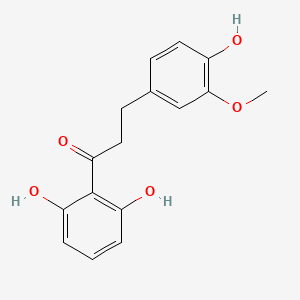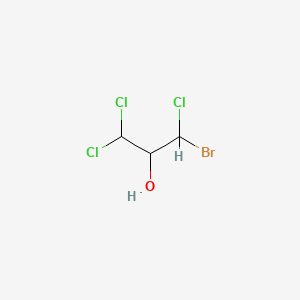
1-Bromo-1,3,3-trichloropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,3,3-trichloropropan-2-ol is an organohalogen compound with the molecular formula C₃H₄BrCl₃O. It is a brominated and chlorinated alcohol, known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of both bromine and chlorine atoms attached to a propanol backbone, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 1-Bromo-1,3,3-trichloropropan-2-ol typically involves the bromination and chlorination of propanol derivatives. One common method includes the reaction of 1,3,3-trichloropropan-2-ol with bromine under controlled conditions. Industrial production methods often utilize similar halogenation reactions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Bromo-1,3,3-trichloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to yield alkanes.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-1,3,3-trichloropropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving halogenated organic compounds and their biological effects.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,3,3-trichloropropan-2-ol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms can form strong interactions with nucleophilic sites on biomolecules, influencing their activity and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1-Bromo-1,3,3-trichloropropan-2-ol can be compared with other halogenated alcohols, such as:
1-Bromo-1,3,3-trichloropropan-2-one: Similar in structure but with a ketone group instead of a hydroxyl group.
1-Bromo-1,3-dichloropropan-2-ol: Contains fewer chlorine atoms, leading to different reactivity and applications.
1-Bromo-3-chloropropane: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine, chlorine, and hydroxyl functionalities, providing a wide range of reactivity and applications.
Propriétés
Numéro CAS |
62872-12-2 |
|---|---|
Formule moléculaire |
C3H4BrCl3O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-bromo-1,3,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H4BrCl3O/c4-2(5)1(8)3(6)7/h1-3,8H |
Clé InChI |
XWBZDIHSDDYGGH-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Cl)(C(Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanium bromide](/img/structure/B14508377.png)
